

Instability of Fast Red ITR working solution and prevention

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Compound of Interest

Compound Name: *Fast Red ITR*

Cat. No.: *B1265623*

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Technical Support Center: Fast Red ITR

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **Fast Red ITR**, focusing on the instability of its working solution and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is **Fast Red ITR** and what is its primary application?

Fast Red ITR is a chromogenic substrate used in immunohistochemistry (IHC) and other enzyme-based assays.^{[1][2]} It is specifically used for the detection of alkaline phosphatase (AP) activity. In the presence of AP, **Fast Red ITR** produces a bright, fuchsin-red precipitate at the site of the target antigen, allowing for visualization under a light microscope.^[3]

Q2: Why is the working solution of **Fast Red ITR** considered unstable?

The instability of the **Fast Red ITR** working solution is a known issue. Once the chromogen and substrate components are mixed, the resulting solution has a limited lifespan, typically needing to be used within one hour.^[4] This instability can manifest as precipitation of the chromogen, leading to background staining, or a decrease in staining intensity.

Q3: What are the main causes of **Fast Red ITR** working solution instability?

Several factors can contribute to the instability of the **Fast Red ITR** working solution:

- Limited Solubility: **Fast Red ITR** base has poor solubility in aqueous solutions.[\[5\]](#)
- Chemical Reactions: The mixed solution is chemically reactive and will degrade over time.
- Environmental Factors: Exposure to light and elevated temperatures can accelerate the degradation of the working solution.
- Buffer Incompatibility: The use of phosphate-based buffers can inhibit the alkaline phosphatase enzyme, leading to weak or no staining. Phosphates act as a competitive inhibitor to AP enzymes.[\[3\]](#)

Q4: How should **Fast Red ITR** powder and stock solutions be stored?

Proper storage is crucial to maintain the integrity of **Fast Red ITR**.

Component	Storage Temperature	Shelf Life
Fast Red ITR Powder	Room Temperature	24 Months [6]
Stock Solution (in DMSO)	-20°C	1 Month [7]
-80°C	6 Months [7]	

Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[\[7\]](#)

Troubleshooting Guide

This guide addresses common issues encountered during experiments using **Fast Red ITR**.

Issue 1: Weak or No Staining

Possible Cause	Recommended Solution
Inactive Working Solution	Prepare the Fast Red ITR working solution fresh, immediately before use. Ensure it is used within one hour of preparation. [4]
Incorrect Buffer	Avoid using phosphate-buffered saline (PBS). Use a Tris-based buffer (pH 7.6 or as recommended by the manufacturer) for rinsing and antibody dilution. [3]
Improperly Prepared Solution	Ensure complete dissolution of tablets or proper mixing of two-component solutions. Vortexing can help dissolve tablets. [4] If precipitation is observed during preparation, gentle warming or sonication may be used. [7]
Inactive Enzyme	Verify the activity of the alkaline phosphatase conjugate. Use a positive control to confirm enzyme activity.
Incorrect Protocol Steps	Ensure all incubation times and reagent concentrations are as per the recommended protocol.

Issue 2: High Background or Non-specific Staining

Possible Cause	Recommended Solution
Precipitation in Working Solution	Prepare the working solution immediately before use and filter it if necessary. Avoid using a solution that has been standing for an extended period.
Inadequate Rinsing	Ensure thorough rinsing with the appropriate buffer between each step of the staining protocol to remove unbound reagents.
Excessive Enzyme Concentration	Titrate the alkaline phosphatase conjugate to determine the optimal concentration that gives strong specific staining with minimal background.
Endogenous Enzyme Activity	Pretreat tissues with a blocking agent (e.g., Levamisole) to inhibit endogenous alkaline phosphatase activity, especially in tissues like the intestine, kidney, and bone.

Issue 3: Fading of the Stained Product

Possible Cause	Recommended Solution
Solubility in Organic Solvents	The reaction product of traditional Fast Red is soluble in alcohols and xylene. [1] Avoid dehydration steps using ethanol and clearing with xylene.
Incompatible Mounting Medium	Use an aqueous mounting medium for coverslipping. [8] Organic solvent-based mounting media will cause the stain to dissolve.
Prolonged Exposure to Solvents	If dehydration is unavoidable, minimize the time the slides are in alcohol and xylene. Some protocols suggest air-drying the slides after counterstaining. [9]
Use of a "Permanent" Formulation	Consider using a commercially available "Permanent Fast Red" formulation that is resistant to organic solvents and less prone to fading. [1]

Experimental Protocols

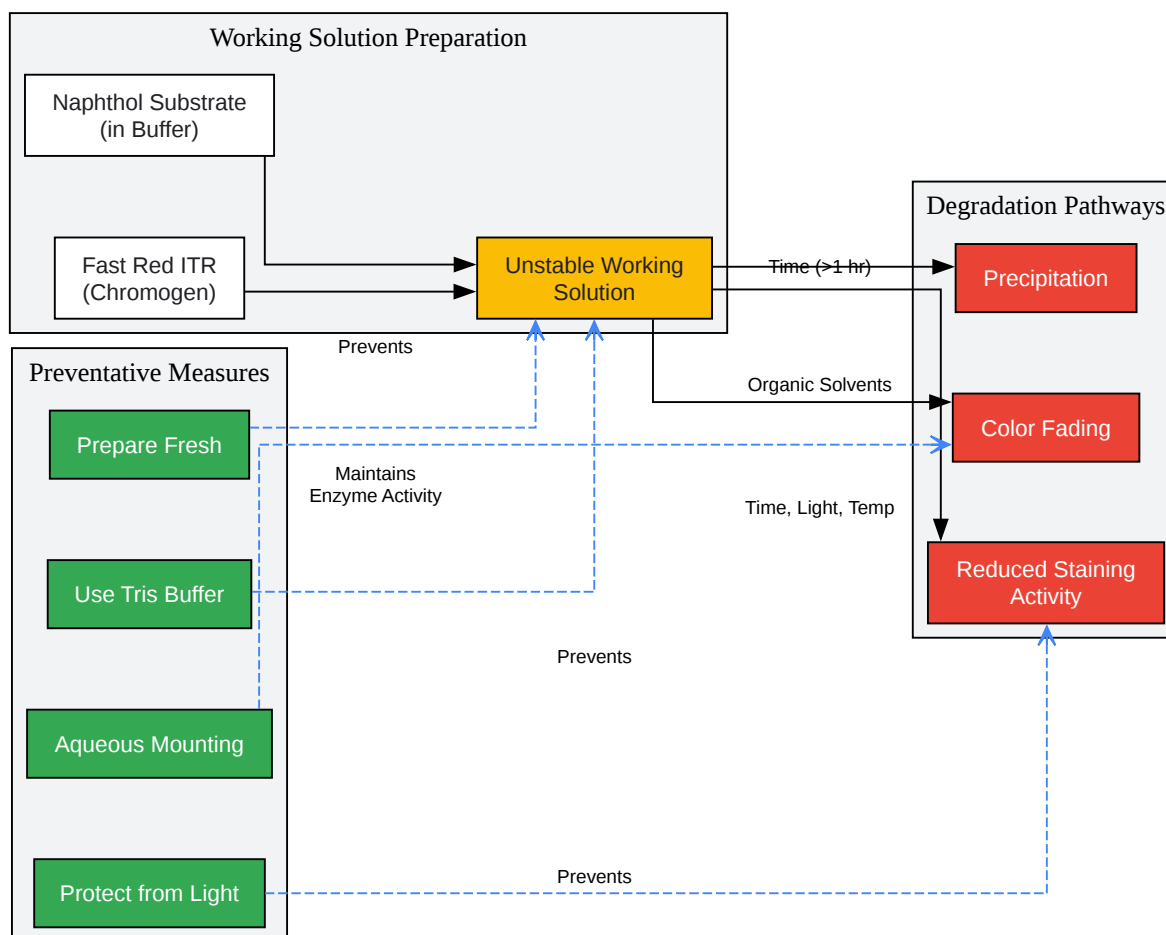
Protocol 1: Preparation of Fast Red ITR Working Solution from Tablets

- Immediately before use, dissolve one Fast Red chromogen tablet into one vial of the provided substrate buffer (typically 5 mL of Naphthol AS-MX phosphate in Tris-HCl buffer).[\[4\]](#)
- Vortex the solution until the tablet is completely dissolved.[\[4\]](#)
- The working solution is now ready for use and should be applied to the tissue section within one hour.[\[4\]](#)

Protocol 2: Immunohistochemical Staining with Fast Red ITR

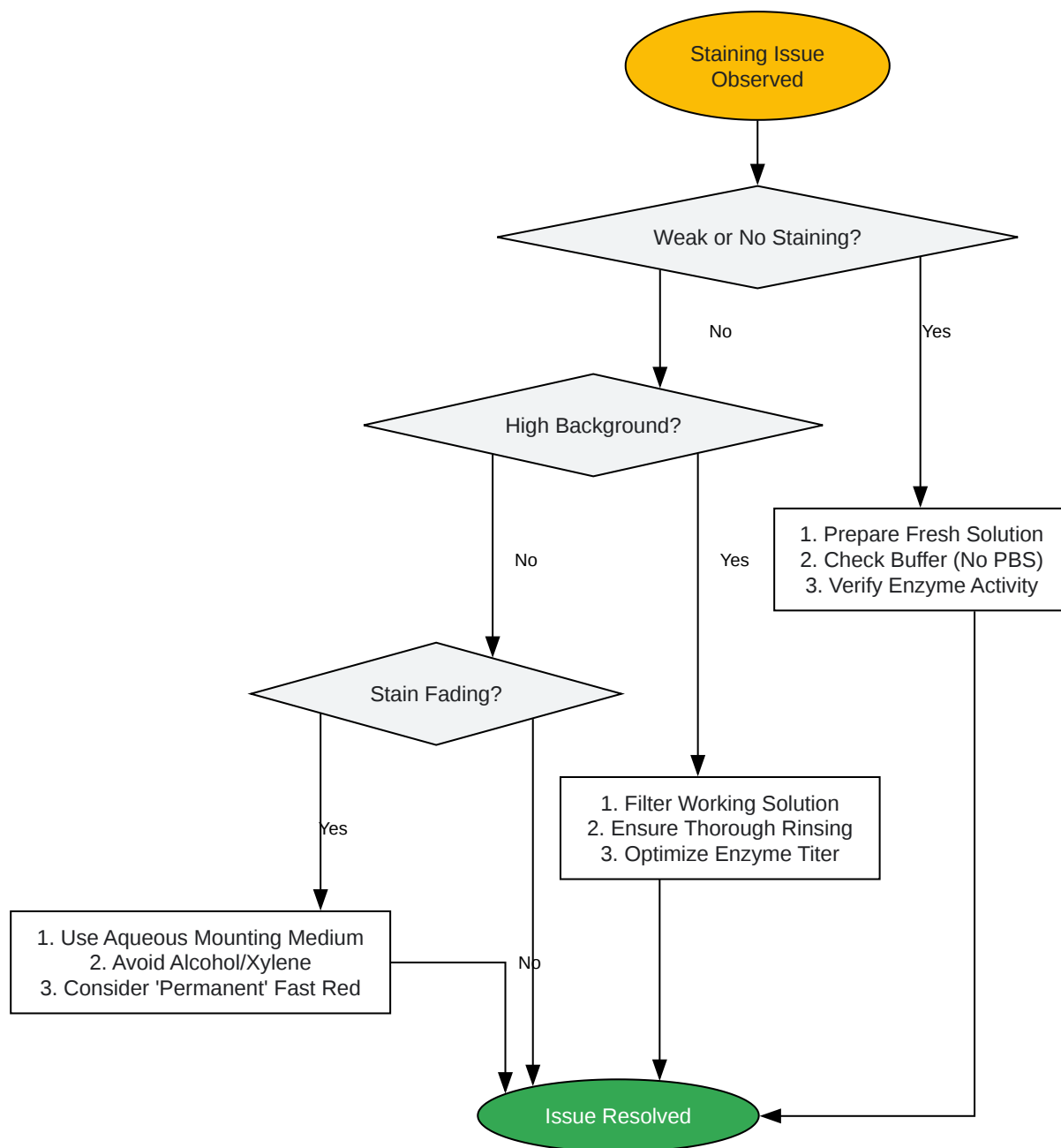
- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval: Perform antigen retrieval as required for the primary antibody.
- Endogenous Enzyme Block (if necessary): Incubate sections with an appropriate inhibitor for endogenous alkaline phosphatase.
- Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution and time.
- Rinsing: Rinse thoroughly with Tris buffer.
- Secondary Antibody/Polymer-AP Incubation: Incubate with the alkaline phosphatase-conjugated secondary antibody or polymer.
- Rinsing: Rinse thoroughly with Tris buffer.
- Chromogen Application: Apply the freshly prepared **Fast Red ITR** working solution to the tissue section, ensuring complete coverage. Incubate for 10-15 minutes at room temperature, or as optimized.[\[4\]](#)
- Rinsing: Rinse well with distilled water.[\[4\]](#)
- Counterstaining: Counterstain with a suitable nuclear counterstain like Hematoxylin if desired.
- Mounting: Mount with an aqueous mounting medium. Do not dehydrate with alcohol and clear with xylene if using a standard **Fast Red ITR**.[\[4\]](#)

Visualizations



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Caption: Factors contributing to **Fast Red ITR** instability and preventative measures.



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Caption: A logical workflow for troubleshooting common **Fast Red ITR** staining issues.

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